molecular formula C10H10ClN3OS B12115629 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12115629
M. Wt: 255.72 g/mol
InChI Key: TVGDAHWPRISCBJ-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-3-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the thiadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H10ClN3OS

Molecular Weight

255.72 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-13-14-10(12)16-9/h2-4H,5H2,1H3,(H2,12,14)

InChI Key

TVGDAHWPRISCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(S2)N)Cl

Origin of Product

United States

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